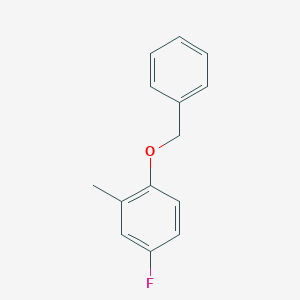
1-(Benzyloxy)-4-fluoro-2-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Benzyloxy)-4-fluoro-2-methylbenzene is an organic compound characterized by a benzene ring substituted with a benzyloxy group, a fluorine atom, and a methyl group
Mechanism of Action
Target of Action
Benzylic compounds are known to interact with various biological targets, including enzymes and receptors . The specific targets would depend on the exact structure and functional groups of the compound.
Mode of Action
The benzylic position is activated towards free radical attack, and SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity due to the adjacent aromatic ring .
Biochemical Pathways
Benzylic compounds can participate in various biochemical pathways, depending on their specific targets .
Pharmacokinetics
Pharmacokinetic studies would be necessary to determine these properties and their impact on the compound’s bioavailability .
Result of Action
The effects would depend on the compound’s specific targets and mode of action .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially influence the compound’s action .
Biochemical Analysis
Biochemical Properties
1-(Benzyloxy)-4-fluoro-2-methylbenzene plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many xenobiotics and endogenous compounds. The interaction between this compound and cytochrome P450 enzymes can lead to the formation of reactive intermediates, which may further interact with other biomolecules, such as nucleic acids and proteins, potentially leading to modifications in their structure and function .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. By modulating this pathway, this compound can affect gene expression and cellular metabolism, leading to changes in cell proliferation, differentiation, and apoptosis . Additionally, this compound has been shown to induce oxidative stress in cells, which can further impact cellular functions and viability.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of this compound to specific enzymes, such as cytochrome P450, leading to enzyme inhibition or activation. This binding can result in changes in the enzyme’s activity, affecting the metabolism of other substrates. Furthermore, this compound can interact with transcription factors, leading to alterations in gene expression. These changes can have downstream effects on various cellular processes, including cell cycle regulation and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over different time periods. The stability of this compound is a critical factor, as it can degrade over time, leading to changes in its biochemical activity. Studies have shown that this compound can maintain its stability for several hours under controlled conditions, but prolonged exposure can result in degradation and reduced efficacy . Long-term studies have also indicated that this compound can have lasting effects on cellular function, particularly in terms of inducing oxidative stress and altering gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects, while higher doses can lead to significant toxicity. Threshold effects have been observed, where a certain dosage level results in a marked increase in adverse effects, such as liver and kidney damage . Additionally, high doses of this compound can lead to severe oxidative stress and inflammation, further impacting the overall health of the animal .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes. This compound undergoes biotransformation, leading to the formation of various metabolites that can interact with other metabolic pathways. The involvement of this compound in these pathways can affect metabolic flux and alter the levels of key metabolites, potentially impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation. Studies have shown that this compound can accumulate in specific tissues, such as the liver and kidneys, where it can exert its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound has been found to localize primarily in the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes. The localization of this compound in the endoplasmic reticulum is facilitated by specific targeting signals and post-translational modifications that direct it to this compartment . The presence of this compound in the endoplasmic reticulum allows it to effectively modulate enzyme activity and influence various cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Benzyloxy)-4-fluoro-2-methylbenzene can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 4-fluoro-2-methylphenol with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(Benzyloxy)-4-fluoro-2-methylbenzene undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction: The compound can be reduced to remove the benzyloxy group, yielding 4-fluoro-2-methylbenzene.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea in the presence of a suitable catalyst.
Major Products:
- Oxidation of the benzyloxy group yields benzaldehyde or benzoic acid derivatives.
- Reduction leads to the formation of 4-fluoro-2-methylbenzene.
- Substitution reactions produce various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Benzyloxy)-4-fluoro-2-methylbenzene has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the development of fluorescent probes for biological imaging and detection.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
- 1-(Benzyloxy)-4-methoxy-2-methylbenzene
- 1-(Benzyloxy)-4-chloro-2-methylbenzene
- 1-(Benzyloxy)-4-bromo-2-methylbenzene
Comparison: 1-(Benzyloxy)-4-fluoro-2-methylbenzene is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This fluorine substitution can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule in various research and industrial applications.
Properties
IUPAC Name |
4-fluoro-2-methyl-1-phenylmethoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FO/c1-11-9-13(15)7-8-14(11)16-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNRTUXYSQJXZKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
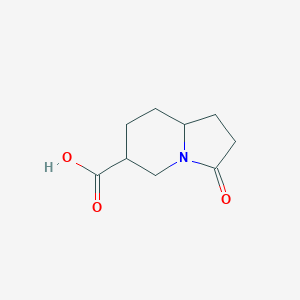
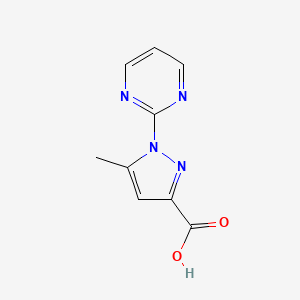
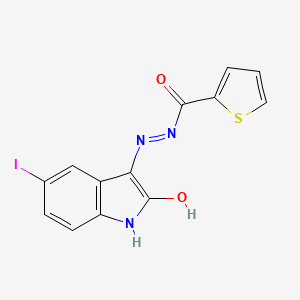

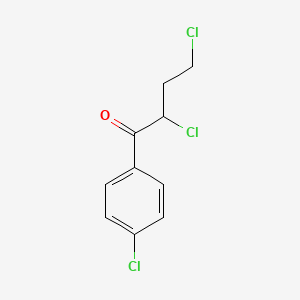
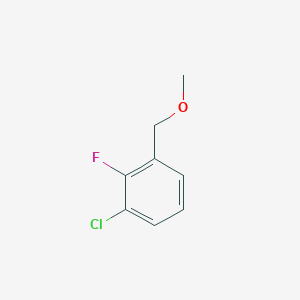
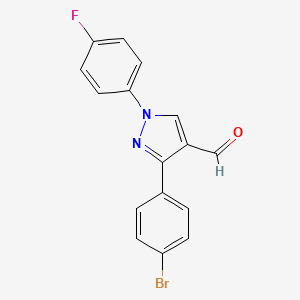
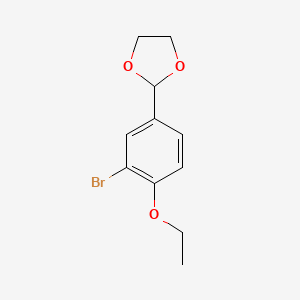
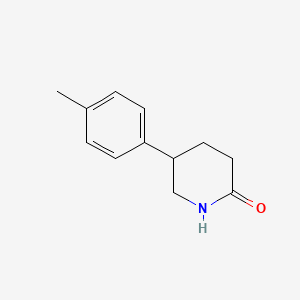
![2-[4-(Trifluoromethyl)phenyl]ethanethiol](/img/structure/B6357434.png)
![tert-Butyl 2,3-dibromo-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate](/img/structure/B6357448.png)



